4-(Difluoromethoxy)-2-fluorobenzonitrile
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Overview
Description
Scientific Research Applications
Fluoroalkylation reactions in aqueous media
The use of 4-(Difluoromethoxy)-2-fluorobenzonitrile and related compounds in aqueous fluoroalkylation has shown significant advancements. Such fluoroalkylation reactions are crucial in creating new pharmaceuticals, agrochemicals, and functional materials due to the unique effects of fluorine-containing functionalities on the physical, chemical, and biological properties of a molecule. Recent developments have focused on environment-friendly, mild, and efficient methods for incorporating fluorinated or fluoroalkylated groups into target molecules. Notably, water has been utilized as a (co)solvent or a reactant in these reactions, marking a step towards greener chemistry practices (Song et al., 2018).
Microbial Degradation of Polyfluoroalkyl Chemicals
Microbial degradation in the environment
The environmental impact of polyfluoroalkyl chemicals, which include perfluoroalkyl moieties, is a growing concern. These chemicals are potential precursors to perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are highly persistent and have been detected ubiquitously. Understanding the microbial degradation of these compounds is crucial for evaluating their environmental fate and effects. Studies on microbial culture, activated sludge, soil, and sediment have provided insights into the biodegradation pathways, half-lives, and potential for defluorination of these substances (Liu & Avendaño, 2013).
Advances in Polymer and Protein Design
Polymer and protein design
The unique properties of fluoropolymers, such as their thermal, chemical, photochemical, hydrolytic, oxidative, and biological stability, have been harnessed in various applications. Fluoropolymers, due to their high molecular weight and stability, are not bioavailable or bioaccumulative. This makes them suitable for use in medical devices and other applications where chemical inertness is required. Moreover, proteins have been designed to incorporate highly fluorinated analogs of hydrophobic amino acids, aiming to create proteins with novel chemical and biological properties, like enhanced stability against denaturation (Henry et al., 2018), (Buer & Marsh, 2012).
Future Directions
properties
IUPAC Name |
4-(difluoromethoxy)-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OERIHGQAGTVWPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301276554 |
Source
|
Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluorobenzonitrile | |
CAS RN |
1017779-49-5 |
Source
|
Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Difluoromethoxy)-2-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301276554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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